molecular formula C34H69NO3 B014456 N-(hexadecanoyl)-sphinganine CAS No. 5966-29-0

N-(hexadecanoyl)-sphinganine

Cat. No.: B014456
CAS No.: 5966-29-0
M. Wt: 539.9 g/mol
InChI Key: GCGTXOVNNFGTPQ-JHOUSYSJSA-N
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Description

C16 dihydro Ceramide is a bioactive sphingolipid and precursor in the de novo synthesis of C16 ceramide (d18:0/16:0) that lacks the 4,5-trans double bond. C16 dihydro Ceramide (0-46 nM) inhibits C16 ceramide-induced membrane permeabilization, measured as cytochrome c oxidation, in rat liver mitochondria in a concentration-dependent manner. It also inhibits C16 ceramide-induced channel formation in liposomes. C16 dihydro ceramide is biologically inactive as a single agent, lacking the ability to induce apoptosis, cytochrome c release, or channel formation in phospholipid membranes in the absence of C16 ceramide.
Cer(D18:0/16:0), also known as C16DH cer or DHC-a 18:0/16:0, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:0/16:0) is considered to be a ceramide lipid molecule. Cer(D18:0/16:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:0/16:0) has been primarily detected in blood. Within the cell, cer(D18:0/16:0) is primarily located in the membrane (predicted from logP), endosome and intracellular membrane. Cer(D18:0/16:0) participates in a number of enzymatic reactions. In particular, cer(D18:0/16:0) can be biosynthesized from hexadecanoic acid. Cer(D18:0/16:0) can also be converted into ins-1-p-cer(D18:0/16:0)(1-) and N-hexadecanoylsphinganine-1-phosphoethanolamine zwitterion.
N-hexadecanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as hexadecanoyl (palmitoyl). It has a role as a mouse metabolite. It is a N-acylsphinganine, a Cer(d34:0) and a N-palmitoyl-sphingoid base. It derives from a hexadecanoic acid.

Mechanism of Action

Target of Action

N-(hexadecanoyl)-sphinganine, also known as C16-AHL, is a type of N-acyl homoserine lactone (AHL) that acts as a signal molecule in certain bacteria . It primarily targets bacterial communities and plays a crucial role in quorum sensing (QS) mechanisms . QS mechanisms regulate a variety of vital functions such as motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation .

Mode of Action

The mode of action of this compound involves the synthesis of small diffusible molecules, termed “autoinducers”, that bacteria release into the environment where they accumulate . When the amount of these signal molecules reaches a critical concentration, the bacterial communities react to the reached “quorum” by coordinating gene expression that results in phenotypic outcomes . This signal molecule production is an auto-regulated mechanism where the target genes activated by QS often incorporate those required for the synthesis of the autoinducers, thus the signal is auto-amplified .

Biochemical Pathways

It is known that the compound plays a role in the hexosamine biosynthesis pathway (hbp), which utilizes substrates including fructose-6-p, glutamine, acetyl-coa, and utp . The HBP is essential for the synthesis of uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc), a fundamental amino sugar moiety .

Pharmacokinetics

It is known that the compound is involved in quorum sensing mechanisms, which suggests that it may be synthesized and released by bacteria into the environment where it accumulates until it reaches a critical concentration

Result of Action

The result of this compound’s action is the regulation of a variety of vital functions in bacteria, particularly in extreme conditions such as hypersaline environments . These functions include motility, growth inhibition, biofilm development, virulence expression, and plasmid conjugation . The compound’s action results in coordinated gene expression that leads to phenotypic outcomes .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the compound is particularly active in extreme conditions such as hypersaline environments . These environments include saline habitats such as marine habitats, salt lakes, brines, and saline soils . The stability and efficacy of this compound in these environments suggest that it may have potential biotechnological applications .

Biochemical Analysis

Biochemical Properties

N-(hexadecanoyl)-sphinganine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a signal molecule in the halophilic bacterium Halomonas smyrnensis AAD6 . The synthesis of autoinducers was detected starting from 48 hours of growth .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32-33,36-37H,3-31H2,1-2H3,(H,35,38)/t32-,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGTXOVNNFGTPQ-JHOUSYSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415274
Record name C16 Sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

539.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5966-29-0
Record name C16-Dihydroceramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5966-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C16 Sphinganine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cer(d18:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011760
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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